

3-cyano-N-methylbenzenesulfonamide chemical structure and properties

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Compound of Interest

Compound Name: 3-cyano-N-methylbenzenesulfonamide

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An In-depth Technical Guide to 3-cyano-N-methylbenzenesulfonamide

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of **3-cyano-N-methylbenzenesulfonamide**, a molecule of interest within the broader class of benzenesulfonamides known for their diverse biological activities. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

IUPAC Name: **3-cyano-N-methylbenzenesulfonamide**

CAS Number: 56542-62-2[1]

Chemical Formula: $C_8H_8N_2O_2S$ [2]

Molecular Structure:

The structure of **3-cyano-N-methylbenzenesulfonamide** consists of a benzene ring substituted with a cyano group at the meta-position (position 3) and a sulfonamide group. The nitrogen atom of the sulfonamide is further substituted with a methyl group.

Structural Information:[2]

- SMILES: CNS(=O)(=O)C1=CC=CC(=C1)C#N
- InChI: InChI=1S/C8H8N2O2S/c1-10-13(11,12)8-4-2-3-7(5-8)6-9/h2-5,10H,1H3
- InChIKey: ZFSSELQTDZWFDQ-UHFFFAOYSA-N

Physicochemical Properties:

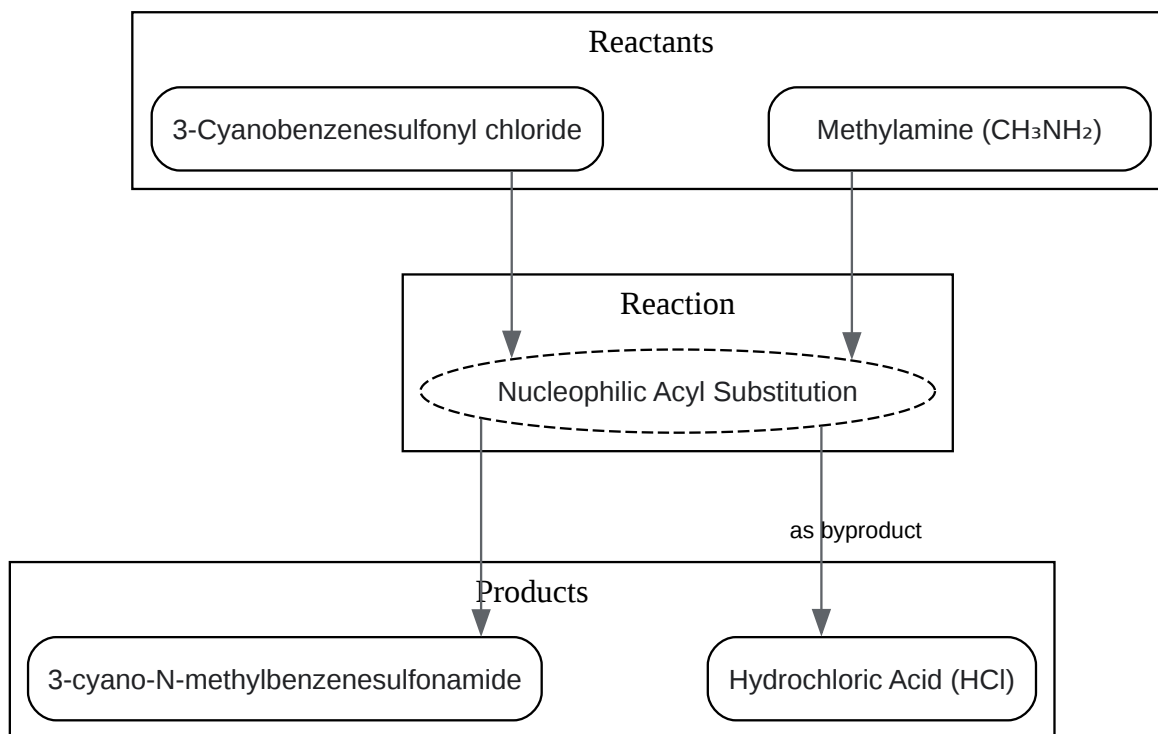
While specific experimental data for **3-cyano-N-methylbenzenesulfonamide** is limited in publicly available literature, the following table summarizes key computed and expected properties.

Property	Value	Source
Molecular Weight	196.23 g/mol	Calculated
Monoisotopic Mass	196.03065 Da	PubChemLite[2]
XlogP (predicted)	0.7	PubChemLite[2]
Melting Point	Not reported	-
Boiling Point	Not reported	-
Solubility	Not reported	-
Appearance	Likely a solid at room temperature	Inferred

Synthesis

A detailed experimental protocol for the synthesis of **3-cyano-N-methylbenzenesulfonamide** is not explicitly available in the reviewed literature. However, a plausible and standard synthetic route can be proposed based on the well-established reaction between sulfonyl chlorides and amines. The logical precursor would be 3-cyanobenzenesulfonyl chloride and methylamine.

Proposed Synthetic Pathway:



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Figure 1: Proposed synthesis of **3-cyano-N-methylbenzenesulfonamide**.

Experimental Protocol (Hypothetical):

This protocol is based on general procedures for sulfonamide synthesis.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-cyanobenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
- **Addition of Amine:** Cool the solution in an ice bath (0 °C). To this, add a solution of methylamine (2 equivalents, to act as both reactant and base) in the same solvent dropwise. A non-nucleophilic base like triethylamine or pyridine can also be used.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-12 hours). The reaction progress can be monitored by thin-layer chromatography

(TLC).

- **Work-up:** Upon completion, quench the reaction with water. Separate the organic layer and wash it successively with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Analysis (Predicted)

No experimental spectra for **3-cyano-N-methylbenzenesulfonamide** are readily available. However, based on the analysis of structurally similar compounds, the following characteristic spectroscopic features can be predicted:

Spectroscopy	Feature	Predicted Chemical Shift / Wavenumber
¹ H NMR	Aromatic protons	δ 7.5-8.5 ppm
N-H proton (if present)	Broad singlet, variable shift	
N-CH ₃ protons	Singlet, δ 2.5-3.0 ppm	
¹³ C NMR	Aromatic carbons	δ 120-140 ppm
Cyano carbon (-C≡N)	δ 115-120 ppm	
N-CH ₃ carbon	δ 25-30 ppm	
FT-IR	C≡N stretch	2220-2240 cm ⁻¹
S=O asymmetric stretch	~1350 cm ⁻¹	
S=O symmetric stretch	~1160 cm ⁻¹	
N-H stretch (if present)	3200-3300 cm ⁻¹	
Mass Spectrometry	[M+H] ⁺	m/z 197.0379

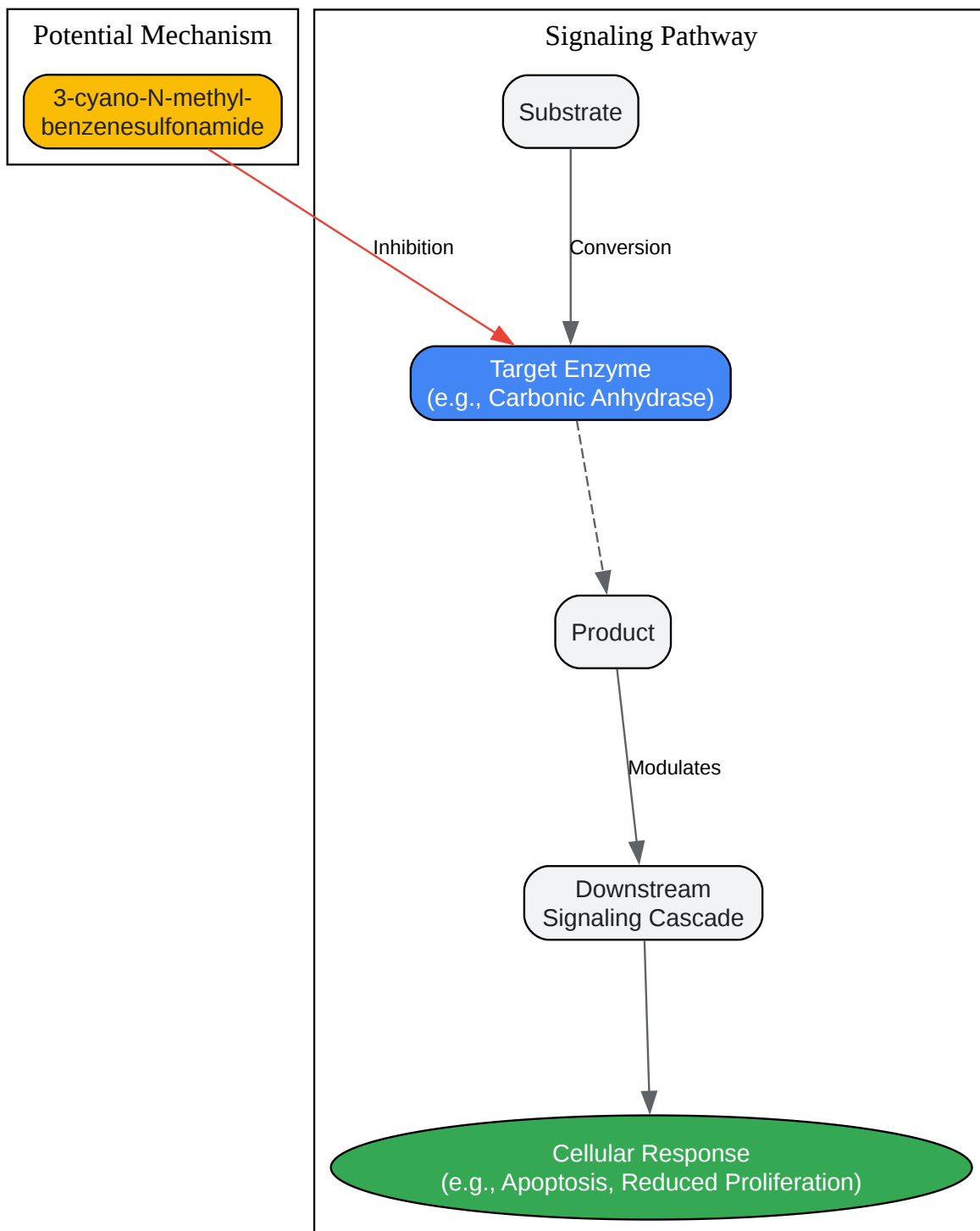
Biological Activity and Potential Applications

While there is no specific biological data for **3-cyano-N-methylbenzenesulfonamide** in the literature, the benzenesulfonamide scaffold is a well-known pharmacophore present in a wide range of therapeutic agents.^[3] Many derivatives exhibit potent biological activities, including:

- **Antimicrobial Activity:** Sulfonamides were among the first effective antimicrobial drugs.^[3]
- **Anticancer Activity:** Some benzenesulfonamide derivatives have shown efficacy as anticancer agents, often by inhibiting enzymes like carbonic anhydrases which are overexpressed in certain tumors.^{[4][5]}
- **Anti-inflammatory Activity:** Certain benzenesulfonamides are known to possess anti-inflammatory properties.
- **Enzyme Inhibition:** The sulfonamide moiety is a key feature in inhibitors of various enzymes, including carbonic anhydrases and proteases.^[6]

Potential Signaling Pathway Involvement:

Given the known targets of other benzenesulfonamides, it is plausible that **3-cyano-N-methylbenzenesulfonamide** could interact with signaling pathways regulated by enzymes such as carbonic anhydrases or protein kinases. For instance, inhibition of carbonic anhydrase IX, a target for some anticancer sulfonamides, can affect pH regulation in tumor microenvironments, thereby influencing cancer cell proliferation and survival.



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Figure 2: Generalized signaling pathway potentially modulated by benzenesulfonamides.

Conclusion

3-cyano-N-methylbenzenesulfonamide is a small molecule with a chemical structure that suggests potential for biological activity, given its place within the benzenesulfonamide class of compounds. While there is a lack of specific experimental data on its physicochemical properties and biological effects, this guide provides a foundational understanding based on its structure and the properties of related molecules. Further research, including its synthesis, purification, and comprehensive biological screening, is warranted to fully elucidate its potential as a research tool or a starting point for drug discovery programs. The proposed synthetic route and predicted spectroscopic data herein provide a basis for such future investigations.

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